molecular formula C22H30N6O2 B11235983 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B11235983
M. Wt: 410.5 g/mol
InChI Key: PTOITAYTMHADAJ-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The piperazine and methoxybenzoyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include piperazine derivatives, methoxybenzoyl chloride, and appropriate solvents such as dichloromethane or ethanol. Reaction conditions often involve refluxing the mixture at elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce methoxybenzyl alcohol.

Scientific Research Applications

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: The compound is used as a tool to investigate cellular pathways and molecular targets, such as enzymes and receptors.

    Pharmacology: Researchers explore its pharmacokinetic properties and its interactions with biological systems to understand its potential as a drug candidate.

    Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules used in various industries.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical properties and biological activities. Its dual piperazine substitution and methoxybenzoyl moiety make it a versatile compound for various research applications.

Properties

Molecular Formula

C22H30N6O2

Molecular Weight

410.5 g/mol

IUPAC Name

(3-methoxyphenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H30N6O2/c1-17-15-20(26-9-7-25(2)8-10-26)24-22(23-17)28-13-11-27(12-14-28)21(29)18-5-4-6-19(16-18)30-3/h4-6,15-16H,7-14H2,1-3H3

InChI Key

PTOITAYTMHADAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)N4CCN(CC4)C

Origin of Product

United States

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